molecular formula C10H11N3 B7809484 2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole

2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole

Cat. No.: B7809484
M. Wt: 173.21 g/mol
InChI Key: VXWZPLQTNYSOCY-UHFFFAOYSA-N
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Description

The compound identified by the Chemical Abstracts Service (CAS) number 2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole is a chemical substance with specific properties and applications. This compound is used in various scientific research fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield. Detailed synthetic routes are often documented in scientific literature and patents.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized processes that ensure cost-effectiveness and efficiency. These methods may involve continuous flow reactors, automated systems, and stringent quality control measures to produce large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions: 2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired transformation.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the best results.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Scientific Research Applications

2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and as a tool for drug discovery. In industry, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects. Detailed studies on the mechanism of action are often published in scientific journals and provide insights into the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole include those with related chemical structures and properties. These compounds may share similar reactivity and applications but differ in specific aspects such as potency, selectivity, and stability.

Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for certain applications where other compounds may not be as effective.

Conclusion

This compound is a versatile compound with significant importance in various scientific research fields. Its unique properties and reactivity make it a valuable tool for studying chemical reactions, biological processes, and potential therapeutic applications. The detailed understanding of its preparation methods, chemical reactions, and mechanism of action further enhances its utility in research and industry.

Properties

IUPAC Name

2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-2-5-9-8(4-1)12-10-11-6-3-7-13(9)10/h1-2,4-5H,3,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWZPLQTNYSOCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C2NC3=CC=CC=C3N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN=C2NC3=CC=CC=C3N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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